Methyl 2-amino-5-bromo-4-chlorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-5-bromo-4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXIVPLXMVFFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700955 | |

| Record name | Methyl 2-amino-5-bromo-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765211-09-4 | |

| Record name | Methyl 2-amino-5-bromo-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Halogenated Building Block

An In-Depth Technical Guide to Methyl 2-amino-5-bromo-4-chlorobenzoate

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, properties, applications, and handling, grounded in established chemical principles.

This compound is a polysubstituted aromatic ester. Its structure is characterized by an aniline core functionalized with bromo, chloro, and methyl ester groups, making it a highly valuable and versatile intermediate in organic synthesis. The precise arrangement of these functional groups offers multiple reactive sites, enabling chemists to construct complex molecular architectures. This compound is primarily utilized as a building block for creating active pharmaceutical ingredients (APIs) and novel agrochemicals.[1][2] Its CAS number is 765211-09-4 .[3][4][5]

Part 1: Core Physicochemical and Structural Data

A thorough understanding of a compound's physical properties is foundational to its application in experimental work. The data below has been compiled from various chemical suppliers and databases.

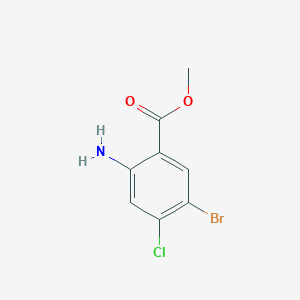

Chemical Structure

Caption: Chemical structure of this compound.

Properties Summary

| Property | Value | Source |

| CAS Number | 765211-09-4 | [3][4][5] |

| Molecular Formula | C₈H₇BrClNO₂ | [3][6] |

| Molecular Weight | 264.50 g/mol | [3] |

| Appearance | Solid | [6] |

| Boiling Point | 344 °C at 760 mmHg | [3] |

| Density | 1.676 g/cm³ | [3] |

| Flash Point | 161.9 °C | [3] |

| Storage | Room Temperature, Sealed in Dry, Protect from Light | [3] |

Part 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is not commonly detailed in open literature. However, a logical and reliable route can be designed based on well-established organic reactions, specifically the Fischer-Speier esterification of the corresponding carboxylic acid. This protocol assumes the availability of the precursor, 2-amino-5-bromo-4-chlorobenzoic acid.

Experimental Protocol: Fischer-Speier Esterification

This method involves the acid-catalyzed reaction between the carboxylic acid precursor and methanol. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by methanol.

Materials:

-

2-amino-5-bromo-4-chlorobenzoic acid

-

Methanol (Anhydrous)

-

Sulfuric Acid (Concentrated, 98%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend 1.0 equivalent of 2-amino-5-bromo-4-chlorobenzoic acid in an excess of anhydrous methanol (approx. 10-20 mL per gram of acid).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 equivalents) dropwise to the suspension. The addition is exothermic and should be done slowly.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 65°C for methanol). Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water. A precipitate of the crude product should form. Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral (~7).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the Fischer-Speier esterification synthesis.

Part 3: Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its utility as a versatile synthetic intermediate. The amino, bromo, chloro, and ester functional groups can be selectively modified, making it a powerful tool for medicinal and agricultural chemists.

-

Pharmaceutical Synthesis: Halogenated anthranilate derivatives are foundational in building a wide range of pharmacologically active molecules.[7] The amino group can be acylated, alkylated, or transformed into a heterocyclic ring system. The halogen atoms are key sites for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of complex carbon-carbon and carbon-nitrogen bonds. Analogous compounds are used as key intermediates in the synthesis of drugs like Tolvaptan and various quinazolinone-based agents.[7][8]

-

Agrochemical Development: The structural motifs present in this compound are also found in many modern herbicides, fungicides, and pesticides.[1] The ability to fine-tune the substitution pattern on the aromatic ring allows for the optimization of a compound's biological activity and environmental profile.[1]

Role as a Versatile Chemical Intermediate

Caption: Potential synthetic pathways from the core compound.

Part 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely available, data from closely related analogs like methyl 2-amino-5-chlorobenzoate provides reliable guidance.[9] This compound should be handled with care in a laboratory setting.

Hazard Identification (based on analogs):

-

Skin Irritation (Category 2): Causes skin irritation.[9][10]

-

Eye Irritation (Category 2): Causes serious eye irritation.[9][10]

-

Respiratory Irritation: May cause respiratory irritation.[9][10]

Handling and Personal Protective Equipment (PPE)

| Precaution | Recommendation | Rationale |

| Ventilation | Handle only in a well-ventilated area, preferably within a chemical fume hood. | To minimize inhalation of dust or vapors.[11] |

| Eye Protection | Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH). | To prevent eye contact and serious irritation.[9][11] |

| Skin Protection | Wear impervious gloves (e.g., nitrile) and a lab coat. | To prevent skin irritation upon contact.[11][12] |

| Respiratory | Use a NIOSH/MSHA approved respirator if dust is generated and ventilation is inadequate. | To prevent respiratory tract irritation.[9][10] |

| General Hygiene | Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling. | Standard good laboratory practice to prevent ingestion.[12] |

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a catalog chemical; it is a potent synthetic tool. Its multifunctionality allows for divergent synthesis strategies, making it a valuable precursor in the quest for new pharmaceuticals and agrochemicals. Proper understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in a safe and effective manner.

References

- 1. nbinno.com [nbinno.com]

- 2. Methyl 4-amino-5-bromo-2-chlorobenzoate [myskinrecipes.com]

- 3. lookchem.com [lookchem.com]

- 4. 765211-09-4|this compound|BLD Pharm [bldpharm.com]

- 5. rndmate.com [rndmate.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. nbinno.com [nbinno.com]

- 8. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methyl 2-amino-5-bromo-4-chlorobenzoate physical properties

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-5-bromo-4-chlorobenzoate

Introduction

This compound is a halogenated aromatic compound that serves as a crucial building block in organic synthesis. Its multifaceted structure, featuring amino, ester, bromo, and chloro functional groups, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, safety protocols, and applications, tailored for researchers and professionals in chemical synthesis and drug development. The strategic placement of its functional groups allows for a wide range of chemical transformations, making it a valuable precursor in the development of novel pharmaceutical and agrochemical agents.[1]

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is fundamental for any experimental work. The structural arrangement of substituents on the benzene ring dictates its reactivity and physical characteristics.

-

Chemical Name: this compound[2]

-

Synonyms: 2-Amino-5-bromo-4-chloro-benzoic acid methyl ester, Benzoic acid, 2-amino-5-bromo-4-chloro-, methyl ester[2][3]

-

Molecular Weight: 264.50 g/mol [2]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | Solid | [3] |

| Boiling Point | 344 °C at 760 mmHg | [2] |

| Density | 1.676 g/cm³ | [2] |

| Flash Point | 161.9 °C | [2] |

| Water Solubility | 11.17 mg/L at 25 °C (predicted) | [2] |

| XLogP3 | 4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

Spectral Data Insights

While raw spectral data is not publicly available without specific batch analysis, the structure allows for the prediction of key spectral features essential for characterization:

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the methyl ester (-OCH₃) protons. The aromatic protons will appear as singlets or doublets depending on their coupling, shifted downfield due to the electron-withdrawing effects of the halogens and the ester group. The amine protons will likely appear as a broad singlet, and the methyl protons as a sharp singlet around 3.8-3.9 ppm.

-

¹³C NMR (Carbon NMR): The spectrum will display eight distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (typically >160 ppm). The aromatic carbons will appear in the 110-150 ppm range, with their chemical shifts influenced by the attached substituents (amino, bromo, chloro, and carboxyl groups). The methyl carbon of the ester will be the most upfield signal.

-

IR (Infrared) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and C-Cl/C-Br stretching in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is a definitive feature for confirming the compound's identity. The exact mass is 262.93487 Da.[2]

Applications in Synthetic Chemistry

This compound is not an end-product but a highly valuable intermediate. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

-

Pharmaceutical Synthesis: The aromatic amine can be diazotized to introduce other functional groups. The bromo and chloro substituents are ideal handles for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, which are fundamental for building the carbon-carbon and carbon-heteroatom bonds prevalent in active pharmaceutical ingredients (APIs).[1]

-

Agrochemical Development: Similar to pharmaceuticals, the halogenated aromatic core is a common motif in modern pesticides and herbicides. This intermediate serves as a precursor for creating new agrochemicals with targeted biological activity.[1]

-

Material Science: Substituted anilines and benzoic acids are used in the synthesis of polymers and dyes.

Illustrative Synthetic Workflow

The synthesis of compounds like this compound typically involves a multi-step process starting from simpler, commercially available materials. A plausible route would be the halogenation and subsequent esterification of an aminobenzoic acid precursor.

Caption: A potential two-step synthesis pathway for the target compound.

Experimental Protocol: Fischer Esterification (Step 2)

This protocol outlines the conversion of the carboxylic acid intermediate to the final methyl ester product.

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-bromo-4-chlorobenzoic acid (1.0 eq).

-

Reagents: Add an excess of methanol (e.g., 10-20 volumes) to serve as both the solvent and the reagent.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq) to the mixture.

-

Reaction: Heat the mixture to reflux (approximately 65 °C for methanol) and stir. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the pure this compound.

Safety and Handling

Proper handling of this chemical is essential to ensure laboratory safety. The following information is based on available safety data for structurally similar compounds.

-

Storage: Keep in a dark place, sealed in a dry, and well-ventilated environment.[2] Recommended storage temperature is often room temperature or refrigerated (2-8°C).[6]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[7] Work in a well-ventilated area or under a chemical fume hood.[7][8]

-

Hazards: While a specific safety data sheet for this exact isomer is not broadly available, related compounds are classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[7] May cause respiratory irritation.[7]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[7][8]

-

Skin: Wash off with soap and plenty of water. If irritation persists, seek medical attention.[7][8]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[7][8]

-

References

- 1. Methyl 4-amino-5-bromo-2-chlorobenzoate [myskinrecipes.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 765211-09-4|this compound|BLD Pharm [bldpharm.com]

- 5. rndmate.com [rndmate.com]

- 6. METHYL 4-AMINO-3-BROMO-5-CHLOROBENZOATE CAS#: 914636-88-7 [m.chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

Methyl 2-amino-5-bromo-4-chlorobenzoate molecular weight

An In-Depth Technical Guide to Methyl 2-amino-5-bromo-4-chlorobenzoate: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated anthranilate derivative that serves as a crucial and versatile building block in modern organic synthesis. Its unique substitution pattern—featuring amino, methyl ester, bromo, and chloro groups on a benzene ring—provides multiple reactive sites for chemical modification. This structural complexity makes it a valuable intermediate in the synthesis of complex target molecules, particularly in the fields of pharmaceutical and agrochemical development. This guide provides a comprehensive overview of its chemical properties, logical synthetic routes, and significant applications, tailored for researchers and professionals in drug discovery and chemical development.

Physicochemical and Structural Properties

The precise arrangement of functional groups and halogen atoms in this compound dictates its reactivity and physical characteristics. These properties are fundamental for its use in further synthetic transformations, influencing reaction conditions, solubility, and purification strategies.

The molecular formula of the compound is C₈H₇BrClNO₂.[1] Its molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization. The calculated molecular weight is approximately 264.50 g/mol .[1][2][3]

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇BrClNO₂ | [1][3] |

| Molecular Weight | 264.50 g/mol | [1][2][3] |

| Appearance | Solid | [1] |

| InChI | InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3 | [1] |

| InChI Key | ZPXIVPLXMVFFKP-UHFFFAOYSA-N | [1] |

| Boiling Point | 344 °C at 760 mmHg | [4] |

| Density | 1.676 g/cm³ | [4] |

| Flash Point | 161.9 °C | [4] |

The structure contains a nucleophilic amino group and an electrophilic ester group, while the halogen atoms provide sites for cross-coupling reactions or can serve to modulate the electronic properties and lipophilicity of derivative compounds.

Caption: 2D Structure of this compound.

Retrosynthetic Analysis and Synthesis Pathway

From a synthetic standpoint, the molecule can be constructed from simpler, commercially available precursors. A logical retrosynthetic approach involves disconnecting the ester and halogen functionalities, pointing towards a substituted anthranilic acid as a key intermediate. The synthesis generally involves a multi-step process that requires careful control of regioselectivity.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: A Plausible Synthetic Route

A feasible synthesis begins with 4-chloroanthranilic acid, proceeds through regioselective bromination, and concludes with esterification.

Step 1: Bromination of 4-Chloroanthranilic Acid

The introduction of a bromine atom onto the 4-chloroanthranilic acid ring is a critical step. The amino group is an activating ortho-, para-director. Since the para position is blocked by the chlorine atom, bromination is directed to the ortho position (position 3) or the second ortho position (position 5). Steric hindrance from the adjacent carboxylic acid group at position 1 and the chlorine at position 4 favors substitution at the less hindered position 5.

-

Materials : 4-chloroanthranilic acid, N-Bromosuccinimide (NBS), Acetonitrile (solvent).

-

Procedure :

-

Dissolve 4-chloroanthranilic acid in acetonitrile in a round-bottom flask protected from light.

-

Cool the solution to 0-5°C in an ice bath.

-

Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, maintaining the temperature. The use of NBS is preferable to liquid bromine for milder conditions and improved handling.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude 2-amino-5-bromo-4-chlorobenzoic acid can be purified by recrystallization.

-

Step 2: Fischer Esterification

The final step is the conversion of the carboxylic acid to a methyl ester. The Fischer esterification is a classic and cost-effective method for this transformation.

-

Materials : 2-amino-5-bromo-4-chlorobenzoic acid, Methanol (reagent and solvent), Sulfuric acid (catalyst).

-

Procedure :

-

Suspend the 2-amino-5-bromo-4-chlorobenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid while cooling the mixture.

-

Heat the mixture to reflux for 4-6 hours. The reaction is an equilibrium, and using a large excess of methanol drives it towards the product.

-

After cooling, neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent like dichloromethane.

-

Wash the organic layer with water and brine, then dry and evaporate the solvent to yield the crude this compound.

-

Purify the final product via column chromatography or recrystallization.

-

Core Applications in Research and Development

This compound is not typically an end-product but rather a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective chemical modifications.

Pharmaceutical Synthesis

In drug discovery, this molecule serves as a scaffold for building more complex Active Pharmaceutical Ingredients (APIs). The amino group can be acylated, alkylated, or transformed into a diazonium salt for further reactions. The bromo and chloro substituents are ideal handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. This versatility is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies. For instance, related halogenated aminobenzoic acids are precursors in the synthesis of drugs like the anti-diabetic agent Dapagliflozin.[5]

Caption: Role as a versatile synthetic intermediate.

Agrochemical Industry

Similar to its role in pharmaceuticals, this compound is a valuable precursor for developing new crop protection agents.[6] The halogenated aromatic core is a common feature in many active agrochemical ingredients. By modifying the functional groups, chemists can fine-tune the biological activity, environmental persistence, and target specificity of new herbicides, fungicides, or insecticides.[6][7]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

-

Storage : Store in a tightly sealed container in a cool, dry place, protected from light.[3][4]

-

Hazards : While specific toxicity data is limited, related aromatic amines and halogenated compounds can be irritants to the skin, eyes, and respiratory system.

Conclusion

This compound is a synthetically valuable intermediate whose importance lies in the strategic placement of its multiple reactive functional groups. Its molecular weight of 264.50 g/mol and well-defined structure make it a reliable starting point for complex multi-step syntheses. For researchers in medicinal and agrochemical chemistry, this compound offers a robust platform for creating novel molecules with tailored biological activities, underscoring its role as a key enabler of innovation in chemical science.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Methyl 5-Amino-2-bromo-4-chlorobenzoate | C8H7BrClNO2 | CID 46739482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. lookchem.com [lookchem.com]

- 5. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Methyl 4-amino-5-bromo-2-chlorobenzoate [myskinrecipes.com]

Solubility Profile of Methyl 2-amino-5-bromo-4-chlorobenzoate: A Framework for Experimental Determination and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-bromo-4-chlorobenzoate is a substituted aromatic compound with potential applications as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). For any new chemical entity (NCE) progressing through the drug discovery and development pipeline, a thorough understanding of its physicochemical properties is paramount. Among these, aqueous solubility is a critical determinant of a drug's bioavailability, manufacturability, and ultimate clinical success. Low solubility can lead to unpredictable in vitro results, poor absorption, and significant formulation challenges.[1][2][3] This guide provides a comprehensive framework for the systematic determination of the solubility profile of this compound. Recognizing the scarcity of publicly available data for this specific molecule, we shift the focus from merely presenting data to establishing robust, validated protocols for its generation. This document outlines the theoretical underpinnings of solubility, details the gold-standard experimental methodologies, and provides a pathway for the rigorous analysis and interpretation of results, empowering research and development teams to generate the high-quality data required for informed decision-making.

Physicochemical Profile and Initial Assessment

Before embarking on experimental studies, a review of the known and computed properties of the target compound is essential. This information provides a foundational understanding of the molecule's characteristics and helps in designing appropriate experimental conditions.

| Property | Value / Descriptor | Source |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₈H₇BrClNO₂ | [4] |

| Molecular Weight | 264.50 g/mol | [4][5] |

| Physical Form | Solid | [4][6] |

| Computed XLogP3 | 2.4 | [5] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

| SMILES | COC(=O)C1=CC(=C(C=C1N)Cl)Br | [7] |

| InChI Key | ZPXIVPLXMVFFKP-UHFFFAOYSA-N | [4] |

Expert Insight: The computed XLogP3 value of 2.4 suggests a degree of lipophilicity, which may indicate limited aqueous solubility. The presence of an amine group (a weak base) and a methyl ester implies that the compound's ionization state—and therefore its solubility—will be pH-dependent. This necessitates a full pH-solubility profile rather than a single-point measurement.

The Primacy of Thermodynamic vs. Kinetic Solubility

In drug discovery, solubility is not a monolithic concept. Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting data correctly.[8]

-

Kinetic Solubility: This is typically measured in high-throughput screening (HTS) by adding a concentrated DMSO stock solution to an aqueous buffer.[2][8] It measures the concentration at which a compound precipitates from a supersaturated solution and is highly dependent on the experimental conditions (e.g., incubation time, DMSO concentration). While fast, it can overestimate true solubility.[9]

-

Thermodynamic (Equilibrium) Solubility: This is the true saturation concentration of the most stable crystalline form of a compound in a solvent at equilibrium.[8] It is the gold-standard measurement for pre-formulation and regulatory submissions as it reflects the stable state.[9][10] The International Council for Harmonisation (ICH) guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers mandate the determination of equilibrium solubility.[11][12]

Causality in Experimental Choice: For lead optimization and pre-formulation, relying on kinetic data alone is risky. A compound that appears soluble in an HTS assay may crash out of solution over time, leading to failed animal studies or impossible formulation challenges. Therefore, this guide focuses exclusively on methods for determining thermodynamic solubility , which provides a reliable and self-validating foundation for development.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow for generating a comprehensive and reliable solubility profile for a new chemical entity.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. rheolution.com [rheolution.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Methyl 5-Amino-2-bromo-4-chlorobenzoate | C8H7BrClNO2 | CID 46739482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 5-amino-4-bromo-2-chlorobenzoate | 1232505-83-7 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to the Safe Handling of Methyl 2-amino-5-bromo-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-bromo-4-chlorobenzoate is a halogenated aromatic compound that serves as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its molecular structure, featuring amino, bromo, chloro, and methyl ester functional groups, offers multiple reactive sites for the construction of complex molecules.[1][2] However, the very characteristics that make this compound a valuable synthetic intermediate also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in established safety principles and an understanding of its chemical properties.

Chemical and Physical Properties

A clear understanding of the physical properties of a chemical is the first step in safe handling.

| Property | Value | Source |

| CAS Number | 765211-09-4 | [3][4][5][6] |

| Molecular Formula | C₈H₇BrClNO₂ | [5][6] |

| Molecular Weight | 264.50 g/mol | [5][7] |

| Appearance | Solid | [5] |

| Purity | Typically ≥98% | [5] |

Hazard Identification and Analysis

The primary documented hazard for this compound is Acute toxicity, oral (Category 4) , as indicated by its Safety Data Sheet (SDS).[3] However, due to its structural similarity to other halogenated anilines and benzoates, it is prudent to anticipate additional hazards. Structurally related compounds are consistently classified as causing skin, eye, and respiratory irritation.[8] Therefore, a comprehensive risk assessment should assume the potential for these hazards.

GHS Hazard Statements for Structurally Similar Compounds:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The "Why" Behind the Hazards: A Chemist's Perspective

The irritant nature of this compound can be attributed to its aniline and halogenated aromatic functionalities. Anilines can be readily absorbed through the skin and can act as mild bases, potentially disrupting cellular membranes. The halogen substituents (bromine and chlorine) enhance the lipophilicity of the molecule, which may facilitate its penetration of biological membranes, and can contribute to its reactivity.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To minimize exposure to this compound, a combination of engineering controls and personal protective equipment is essential. The Occupational Safety and Health Administration (OSHA) mandates such measures to protect laboratory workers from hazardous chemicals.[9][10]

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of powdered this compound and its solutions should be conducted in a properly functioning chemical fume hood.[11] This is the most critical engineering control to prevent the inhalation of dust or vapors.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

-

Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area for emergency use in case of accidental contact.

Personal Protective Equipment (PPE): The Last Barrier

The selection of appropriate PPE is crucial for preventing direct contact with the chemical.[12]

-

Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[11] A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile gloves, should be worn.[11] It is important to inspect gloves for any signs of degradation or perforation before use and to change them frequently.

-

Lab Coat: A flame-resistant lab coat should be worn to protect the skin and clothing.

-

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[11][13]

Diagram 1: Hierarchy of controls for safe handling.

Safe Handling and Experimental Protocols

Adherence to standard operating procedures is critical for minimizing the risks associated with handling this compound.[14]

Weighing and Transferring the Solid

-

Preparation: Before handling the solid, ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Weighing: Tare a suitable container on an analytical balance. Carefully transfer the desired amount of this compound to the container within the fume hood. Avoid creating dust.

-

Transfer: If transferring the solid to a reaction vessel, use a powder funnel to prevent spills.

-

Cleaning: After transfer, decontaminate the spatula and any other equipment used with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinsate as hazardous waste.

Preparing Solutions

-

Solvent Addition: In the fume hood, add the solvent to the vessel containing the weighed solid.

-

Dissolution: If necessary, gently stir or sonicate the mixture to aid dissolution.

-

Labeling: Immediately label the container with the full chemical name, concentration, solvent, and date of preparation.

Chemical Reactivity and Stability

Understanding the reactivity of this compound is key to preventing hazardous reactions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8] The amino group can react exothermically with strong acids.

-

Reactivity of the Aromatic Ring: The amino group is a strong activating group, making the aromatic ring susceptible to electrophilic substitution reactions.[10][15] The presence of both electron-donating (amino) and electron-withdrawing (halogens, ester) groups creates a complex reactivity profile that researchers can exploit synthetically but must also be mindful of in terms of potential side reactions.

-

Hazardous Decomposition Products: Upon thermal decomposition, this compound may release toxic and corrosive gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen bromide (HBr).[8][16][17]

Diagram 2: Reactivity and decomposition pathways.

Storage and Disposal

Proper storage and disposal are critical components of the chemical lifecycle to ensure laboratory and environmental safety.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

-

Keep away from incompatible materials, particularly strong oxidizing agents.[8]

-

The storage area should be clearly marked, and access should be restricted to authorized personnel.

Spill Management

In the event of a spill, prompt and appropriate action is necessary.

-

Evacuate: Evacuate all non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for disposal. For a liquid spill, use an inert absorbent material.

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if necessary, during the cleanup process.

Waste Disposal

Halogenated organic compounds are considered hazardous waste and must be disposed of accordingly to prevent environmental contamination.[13]

-

Segregation: Collect all waste containing this compound, including contaminated labware and cleaning materials, in a designated and clearly labeled hazardous waste container.[13] Do not mix halogenated waste with non-halogenated waste.[13]

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[13]

-

Disposal: Arrange for disposal through a licensed hazardous waste disposal service in accordance with all local, state, and federal regulations. Incineration at high temperatures is a common method for the destruction of halogenated organic compounds.[18]

First Aid Measures

In the event of exposure, immediate first aid is crucial.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[8]

Conclusion

This compound is a valuable chemical intermediate for scientific research and development. However, its potential hazards necessitate a diligent and informed approach to its handling. By understanding its chemical properties, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established safe handling and disposal protocols, researchers can mitigate the risks and work safely with this compound. The principles of chemical hygiene, as outlined by regulatory bodies like OSHA, provide a framework for a safe laboratory environment where scientific advancement can flourish without compromising the well-being of those who make it possible.

References

- 1. nbinno.com [nbinno.com]

- 2. Methyl 4-amino-5-bromo-2-chlorobenzoate [myskinrecipes.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. lookchem.com [lookchem.com]

- 7. Methyl 5-Amino-2-bromo-4-chlorobenzoate | C8H7BrClNO2 | CID 46739482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. One moment, please... [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 12. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 13. benchchem.com [benchchem.com]

- 14. youtube.com [youtube.com]

- 15. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 16. fishersci.com [fishersci.com]

- 17. combi-blocks.com [combi-blocks.com]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Methyl 2-amino-5-bromo-4-chlorobenzoate for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methyl 2-amino-5-bromo-4-chlorobenzoate, a key building block in modern medicinal chemistry and drug discovery. This document delves into its commercial availability, chemical properties, synthesis, safe handling, and applications, offering practical insights for researchers, chemists, and professionals in the pharmaceutical industry.

Introduction: A Versatile Halogenated Anthranilate

This compound (CAS No. 765211-09-4) is a halogenated derivative of methyl anthranilate.[1][2] Its unique substitution pattern, featuring both bromine and chlorine atoms on the benzene ring, makes it a highly versatile intermediate for the synthesis of complex organic molecules. The presence of multiple reactive sites—the amino group, the methyl ester, and the aryl halides—allows for a wide range of chemical transformations, making it a valuable precursor for the development of novel active pharmaceutical ingredients (APIs).[3][4]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrClNO₂ | [1] |

| Molecular Weight | 264.50 g/mol | [1] |

| CAS Number | 765211-09-4 | [1][2] |

| Appearance | Solid | [1][2] |

| Purity | Typically ≥98% | [1][2] |

| Boiling Point | 344 °C at 760 mmHg | [5] |

| Flash Point | 161.9 °C | [5] |

| Density | 1.676 g/cm³ | [5] |

| Storage | Keep in a dark place, sealed in dry, room temperature | [2][5] |

Commercial Availability and Procurement

This compound is commercially available from a variety of chemical suppliers, catering to both research and bulk quantity needs. When procuring this compound, it is imperative to consider purity, the isomeric identity, and the supplier's quality control documentation.

Several isomers exist, such as Methyl 5-amino-2-bromo-4-chlorobenzoate (CAS: 929524-50-5) and Methyl 2-amino-4-bromo-5-chlorobenzoate (CAS: 1445322-56-4), which have distinct chemical properties and may not be suitable for all synthetic routes.[6][7] Careful verification of the CAS number is essential.

Table of Representative Suppliers:

| Supplier | Purity | Available Quantities |

| CymitQuimica | 98% | 250mg, 1g, 5g, 10g, 25g, 100g |

| LookChem | 95-99% | 1g, 5g, and bulk inquiries |

| ChemScene | ≥98% | Inquire for quantities |

| BLD Pharm | Inquire | Inquire for quantities |

| Sigma-Aldrich | 98% | Inquire for quantities |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Characterization

Conceptual Synthesis Workflow

The synthesis of this compound can be envisioned through the following conceptual workflow. This process highlights the key transformations required and the rationale behind the experimental choices.

References

A Comprehensive Technical Guide to Methyl 2-amino-5-bromo-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of Methyl 2-amino-5-bromo-4-chlorobenzoate, a key chemical intermediate with significant applications in medicinal chemistry and organic synthesis. We will delve into its chemical identity, physical and chemical properties, synthesis, and its role as a versatile building block in the development of novel therapeutics. This document is intended to be a valuable resource for professionals in the field, offering both foundational knowledge and practical insights.

Core Chemical Identity and Structural Elucidation

This compound is a polysubstituted aromatic compound. The precise arrangement of the amino, bromo, chloro, and methyl ester groups on the benzene ring is critical to its reactivity and utility.

Chemical Structure

The structural formula of this compound is presented below. The numbering of the benzene ring follows IUPAC nomenclature, with the carboxylate group at position 1.

Figure 1: Chemical structure of this compound.

Synonyms and Identifiers

Accurate identification of chemical compounds is paramount for researchers. This compound is known by several synonyms and is cataloged under various chemical registry numbers. It is crucial to distinguish it from its isomers, which possess the same molecular formula but different substitution patterns and, consequently, different chemical properties.

| Identifier Type | Identifier for this compound |

| CAS Number | 765211-09-4[1][2][3] |

| IUPAC Name | This compound |

| Synonyms | 2-Amino-5-bromo-4-chloro-benzoic acid methyl ester, Benzoic acid, 2-amino-5-bromo-4-chloro-, methyl ester[2] |

| Molecular Formula | C₈H₇BrClNO₂[2] |

| Molecular Weight | 264.50 g/mol [2] |

| InChI Key | ZPXIVPLXMVFFKP-UHFFFAOYSA-N[2] |

Table 1: Primary Identifiers for this compound.

Isomeric Differentiation

Confusion with isomers is a common pitfall. The following table distinguishes the target compound from its closely related isomers.

| Compound Name | CAS Number | Key Differentiating Feature |

| Methyl 2-amino-4-bromo-5-chloro benzoate | 1445322-56-4[4] | Positions of bromo and chloro groups are swapped. |

| Methyl 5-amino-2-bromo -4-chlorobenzoate | 929524-50-5[5] | Positions of amino and bromo groups are different. |

| Methyl 4-amino-5-bromo-2-chlorobenzoate | 868406-71-7 | Positions of amino and chloro/bromo groups are different.[6] |

Table 2: Identifiers of Key Isomers.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is essential for its application in synthesis and drug development.

Physical Properties

| Property | Value | Source |

| Physical Form | Solid | [2] |

| Melting Point | Data not available; related isomers have melting points in the range of 60-80 °C. For example, Methyl 2-amino-5-bromobenzoate has a melting point of 72-74 °C.[7] | N/A |

| Boiling Point | 344 °C at 760 mmHg (Predicted)[8] | [8] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | N/A |

Table 3: Physical Properties of this compound.

Spectroscopic Data (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The two aromatic protons will appear as singlets due to the substitution pattern. The amine protons will likely appear as a broad singlet. The methyl ester protons will be a sharp singlet at approximately 3.9 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct carbon signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester will be observed downfield (around 165-170 ppm). The aromatic carbons will appear in the 110-150 ppm region, and the methyl carbon of the ester will be around 52 ppm.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretching vibration for the ester (around 1700-1730 cm⁻¹), and C-Br and C-Cl stretching vibrations in the fingerprint region.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (264.50 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom.

Synthesis and Reactivity

This compound is a synthetic compound, and its preparation involves standard organic transformations.

Synthetic Approach

A plausible synthetic route to this compound would likely start from a commercially available substituted aminobenzoic acid, followed by halogenation and esterification, or by starting with a pre-halogenated aniline and introducing the carboxylate group. A general, illustrative synthetic workflow is presented below. A detailed, validated experimental protocol for a closely related compound, Methyl 2-amino-5-bromobenzoate, involves the bromination of 2-aminobenzoic acid followed by Fischer esterification[9].

Figure 2: A generalized synthetic workflow for this compound.

Key Experimental Protocol: Fischer Esterification (Illustrative)

This protocol is based on the synthesis of a related compound and serves as a representative example of the esterification step.

Objective: To convert the carboxylic acid group of a substituted 2-aminobenzoic acid to a methyl ester.

Materials:

-

Halogenated 2-aminobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve the halogenated 2-aminobenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude methyl ester.

-

Purify the product by recrystallization or column chromatography.

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of multiple reactive sites—the amino group, the aromatic ring susceptible to further substitution, and the ester group which can be hydrolyzed or converted to other functionalities—makes it a versatile intermediate.

A notable application is its use in the synthesis of inhibitors of Trypanosoma brucei hexokinases, which are potential therapeutic targets for African trypanosomiasis (sleeping sickness)[10]. This highlights its importance in the discovery of new drugs for neglected tropical diseases. The compound serves as a scaffold that can be elaborated through reactions such as acylation of the amino group to introduce diverse side chains, as demonstrated in the synthesis of 2-(4-tert-butylbenzamido)-5-bromo-4-chlorobenzoic acid derivatives[10].

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: The compound is classified as harmful if swallowed (H302)[3].

-

Precautionary Statements: It is recommended to wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes[3].

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed and protected from light[3].

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a chemical intermediate of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug discovery. Its well-defined structure, characterized by multiple reactive sites, makes it a versatile building block for the synthesis of complex molecular architectures. A clear understanding of its identity, properties, and safe handling is essential for its effective utilization in research and development. This guide has aimed to provide a comprehensive overview to support these endeavors.

References

- 1. rndmate.com [rndmate.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 765211-09-4 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. Methyl 5-Amino-2-bromo-4-chlorobenzoate | C8H7BrClNO2 | CID 46739482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 4-amino-5-bromo-2-chlorobenzoate [myskinrecipes.com]

- 7. 2-氨基-5-溴苯甲酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. lookchem.com [lookchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Identification of Inhibitors of Trypanosoma brucei Hexokinases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Utility of Methyl 2-amino-5-bromo-4-chlorobenzoate in Modern Organic Synthesis

Introduction: Unveiling a Versatile Scaffold for Drug Discovery and Materials Science

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-amino-5-bromo-4-chlorobenzoate, a polysubstituted anthranilate ester, has emerged as a highly valuable and versatile scaffold. Its unique arrangement of functional groups—an amine, a methyl ester, and two distinct halogen atoms at electronically differentiated positions—provides a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications and detailed protocols for the use of this building block, with a particular focus on its role in the synthesis of medicinally relevant heterocyclic systems. The presence of both a bromine and a chlorine atom allows for selective, stepwise functionalization, a feature of immense utility in combinatorial chemistry and the generation of molecular libraries for drug discovery.[1]

Physicochemical Properties and Structural Data

A thorough understanding of the physical and chemical properties of a building block is the foundation for its effective application. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 765211-09-4 | [2] |

| Molecular Formula | C₈H₇BrClNO₂ | [3] |

| Molecular Weight | 264.50 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥98% | [3] |

| InChI Key | ZPXIVPLXMVFFKP-UHFFFAOYSA-N | [3] |

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The halogen substituents on the aromatic ring of this compound are prime handles for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4] The differential reactivity of the C-Br and C-Cl bonds can, in principle, be exploited for sequential couplings, although the primary focus of established protocols is often on the more reactive C-Br bond.

Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with exceptional functional group tolerance and generally mild reaction conditions.[5] The reaction of this compound with various boronic acids or their derivatives provides access to a wide range of 5-aryl-2-amino-4-chlorobenzoates. These products are key intermediates in the synthesis of numerous biologically active molecules.[5]

The success of a Suzuki-Miyaura coupling is critically dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The electron-donating amino group and the electron-withdrawing chloro and ester groups on the substrate influence the reactivity of the C-Br bond. A palladium(0) species is the active catalyst, generated in situ from a palladium(II) precatalyst. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The base is crucial for the activation of the organoboron reagent in the transmetalation step.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

This protocol is adapted from established procedures for similar aryl bromides and is optimized for efficiency using microwave irradiation.[5]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

1,4-Dioxane/Water (4:1 mixture, degassed)

-

Microwave vial

Procedure:

-

To a microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

-

Add the degassed 1,4-dioxane/water (4:1) solvent mixture (5 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 120°C for 30 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of Quinazolinones: A Cornerstone of Medicinal Chemistry

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[6][7] this compound is an excellent precursor for the synthesis of 6-bromo-7-chloro-substituted quinazolinones.

Caption: General workflow for the synthesis of quinazolinones.[6]

Protocol 1: Niementowski Reaction for 4(3H)-Quinazolinone Synthesis

The Niementowski reaction is a classic and direct method for synthesizing 4(3H)-quinazolinones from anthranilic acids or their esters.[6]

Materials:

-

This compound

-

Formamide

-

Ethanol

Procedure:

-

A mixture of this compound (10 mmol) and formamide (40 mmol) is heated at 130-140°C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from ethanol.[6]

Protocol 2: Microwave-Assisted Synthesis of N-Substituted Quinazolinones

This method allows for the rapid synthesis of N-substituted quinazolinones.[6]

Materials:

-

This compound

-

Primary amine (1.2 equivalents)

-

Dimethylformamide (DMF) or Ethanol

-

Microwave vial

Procedure:

-

In a microwave vial, dissolve this compound (1 mmol) in a suitable solvent such as DMF or ethanol (3 mL).

-

Add the appropriate primary amine (1.2 mmol) to the solution.

-

Seal the vial and subject it to microwave irradiation at a temperature and time optimized for the specific amine (typically 120-150°C for 15-30 minutes).[6]

-

After cooling, remove the solvent under reduced pressure.

-

Purify the residue by reverse-phase HPLC or column chromatography to yield the desired N-substituted 6-bromo-7-chloroquinazolin-4(3H)-one.[6]

Broader Applications in the Synthesis of Bioactive Heterocycles

The utility of this compound extends beyond the synthesis of biaryls and quinazolinones. Its versatile functionality makes it a valuable precursor for a variety of other heterocyclic systems of medicinal interest.[8][9] For instance, the amino and ester groups can participate in condensation reactions to form other fused heterocyclic systems. The halogen atoms also open the door to other cross-coupling reactions such as the Buchwald-Hartwig amination for the synthesis of diaryl amines and the Sonogashira coupling for the introduction of alkyne moieties.

Conclusion: A Building Block of Strategic Importance

This compound is a powerful and versatile building block for organic synthesis. Its polysubstituted nature allows for the strategic and often selective introduction of molecular diversity, making it an invaluable tool for researchers in drug discovery and materials science. The protocols detailed in this guide, based on established and reliable methodologies, provide a solid foundation for the effective utilization of this compound in the synthesis of a wide array of complex and valuable molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. 765211-09-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Palladium-Catalyzed Reactions [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijnrd.org [ijnrd.org]

- 9. frontiersin.org [frontiersin.org]

The Versatile Scaffold: Applications of Methyl 2-amino-5-bromo-4-chlorobenzoate in Modern Medicinal Chemistry

Introduction: The Strategic Value of a Polysubstituted Anthranilate

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with therapeutic potential is relentless. Among the myriad of starting materials available to the medicinal chemist, substituted anthranilic acid derivatives have emerged as a "privileged scaffold."[1][2] Their inherent structural features—a carboxylic acid and an amino group on an aromatic ring—provide a versatile platform for the construction of a diverse array of complex molecules. Methyl 2-amino-5-bromo-4-chlorobenzoate, a polysubstituted anthranilate, represents a particularly strategic building block. The orthogonal reactivity of its functional groups (amino, ester, bromo, and chloro) allows for a stepwise and controlled elaboration, making it an invaluable intermediate in the synthesis of targeted therapies. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights, designed for researchers and professionals in drug development.

Core Synthetic Applications: A Gateway to Bioactive Heterocycles

The primary utility of this compound lies in its capacity to serve as a linchpin in the assembly of heterocyclic systems and other complex aromatic compounds. The bromine atom, in particular, is a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with exceptional functional group tolerance.[3] This reaction is a cornerstone of modern medicinal chemistry, enabling the introduction of diverse aryl and heteroaryl moieties.[4][5]

Application 1: Synthesis of Novel Anti-Virulence Agents - PqsD Inhibitors

Rationale: Pseudomonas aeruginosa is a formidable opportunistic pathogen, in part due to its sophisticated quorum sensing (QS) communication system, which regulates virulence factor production and biofilm formation. The enzyme PqsD is a critical component of the pqs QS system.[1] Inhibiting PqsD presents an attractive anti-virulence strategy, aiming to disarm the pathogen without exerting direct bactericidal pressure, which may slow the development of resistance. Derivatives of 2-benzamidobenzoic acid, which can be synthesized from this compound, have been identified as potent allosteric inhibitors of PqsD.[2][6] These compounds bind not to the active site, but to the acyl-coenzyme A channel, thereby blocking substrate access.[1]

Experimental Workflow for a Representative PqsD Inhibitor Synthesis:

Caption: Synthetic workflow for a PqsD inhibitor.

Detailed Protocol: Suzuki-Miyaura Coupling and Subsequent Functionalization

This protocol describes a representative synthesis of a biaryl intermediate, a crucial step towards the final PqsD inhibitor.

Step 1: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL) to the flask.

-

Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the methyl 5-aryl-2-amino-4-chlorobenzoate.

Step 2: Ester Hydrolysis

-

Dissolve the purified biaryl intermediate in a mixture of THF and water.

-

Add an excess of lithium hydroxide or sodium hydroxide and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

-

Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to obtain the 5-aryl-2-amino-4-chlorobenzoic acid.

Step 3: Amide Coupling

-

To a solution of the carboxylic acid from Step 2 in an anhydrous solvent such as DMF, add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA).

-

Add the desired amine (e.g., a substituted aniline) and stir at room temperature until the reaction is complete (monitor by TLC).

-

Perform an aqueous work-up and purify the final 2-benzamidobenzoic acid derivative by column chromatography or recrystallization.

Quantitative Data: PqsD Inhibitory Activity

The following table summarizes the inhibitory activity of representative 2-benzamidobenzoic acid derivatives against PqsD.

| Compound ID | Substituent on Anthranilate | IC50 (µM)[7] |

| 1 | H | >100 |

| 2 | 5-Cl | 6.2 |

| 3 | 5-Br | 10.5 |

Note: The IC50 values are representative and may vary depending on the specific assay conditions.

Application 2: Development of Antithrombotic Agents - PAI-1 Inhibitors

References

- 1. Structure optimization of 2-benzamidobenzoic acids as PqsD inhibitors for Pseudomonas aeruginosa infections and elucidation of binding mode by SPR, STD NMR, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzamidobenzoic acids as potent PqsD inhibitors for the treatment of Pseudomonas aeruginosa infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional Stability of Plasminogen Activator Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of novel plasminogen activator inhibitor-1 inhibitors with improved oral bioavailability: Structure optimization of N-acylanthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Suzuki-Miyaura Coupling of Methyl 2-amino-5-bromo-4-chlorobenzoate with Boronic Acids

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, revered for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid, is a pivotal tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[3][4] Methyl 2-amino-5-bromo-4-chlorobenzoate is a highly valuable and versatile building block in medicinal chemistry. Its structure, featuring amino and ester functionalities, along with two distinct halogen atoms (bromine and chlorine), provides multiple handles for selective chemical modifications and the construction of diverse molecular scaffolds.[1][5]

The bromine atom at the 5-position is the more reactive site for palladium-catalyzed cross-coupling reactions compared to the chlorine atom at the 4-position. This differential reactivity allows for the selective introduction of various aryl, heteroaryl, or vinyl groups at the 5-position via Suzuki-Miyaura coupling, leading to a wide array of substituted methyl 2-amino-4-chlorobenzoates.[6] These products are key intermediates in the synthesis of numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.[7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling reaction with this compound and various boronic acids. It offers detailed experimental protocols, insights into reaction optimization, and troubleshooting strategies to ensure successful and reproducible outcomes.

Reaction Mechanism: The Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][8] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide (this compound) to a Pd(0) complex. This step forms a Pd(II) intermediate.[6][8] The reactivity of the halide in this step generally follows the trend I > Br > Cl > F.[6]

-

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10]

-

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][8]

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of specific parameters may be required for different boronic acids.[2]

Materials and Reagents

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-Dioxane, Toluene, DMF, 2-MeTHF)[3]

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Deionized water

-

Inert gas (Argon or Nitrogen)

Equipment

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Inert gas line (manifold)

-

Standard laboratory glassware (separatory funnel, beakers, flasks)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Silica gel for column chromatography

Step-by-Step Protocol

-

Reaction Setup:

-

Degassing:

-

Degas the reaction mixture by bubbling a gentle stream of inert gas (Argon or Nitrogen) through the solution for 15-20 minutes. Alternatively, the freeze-pump-thaw method can be used for more rigorous degassing.[7]

-

-

Catalyst Addition:

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]

-

Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[7]

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 5-aryl-2-amino-4-chlorobenzoate.

-

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Data Presentation: Reaction Condition Optimization

The optimization of reaction parameters is crucial for achieving high yields and purity in Suzuki-Miyaura coupling reactions.[2][11] Key variables include the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature.[2][12]

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 85 |